![molecular formula C21H19NO4 B14728674 N-{[(Naphthalen-2-yl)oxy]acetyl}-L-phenylalanine CAS No. 10441-31-3](/img/structure/B14728674.png)
N-{[(Naphthalen-2-yl)oxy]acetyl}-L-phenylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(Naphthalen-2-yl)oxy]acetyl}-L-phenylalanine typically involves the following steps:
Formation of Naphthalen-2-yl Acetate: This is achieved by reacting naphthalene with acetic anhydride in the presence of a catalyst such as sulfuric acid.
Coupling with L-Phenylalanine: The naphthalen-2-yl acetate is then coupled with L-phenylalanine using a coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and efficiency.
化学反応の分析
Types of Reactions
N-{[(Naphthalen-2-yl)oxy]acetyl}-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The phenylalanine moiety can undergo substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Alcohol derivatives of the acetyl group.
Substitution: Various substituted phenylalanine derivatives.
科学的研究の応用
N-{[(Naphthalen-2-yl)oxy]acetyl}-L-phenylalanine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of N-{[(Naphthalen-2-yl)oxy]acetyl}-L-phenylalanine involves its interaction with specific molecular targets. The naphthalene ring can intercalate with DNA, potentially affecting gene expression. The phenylalanine moiety can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including changes in cellular signaling pathways.
類似化合物との比較
Similar Compounds
N-{[(Naphthalen-1-yl)oxy]acetyl}-L-phenylalanine: Similar structure but with the naphthalene ring attached at a different position.
N-{[(Biphenyl-2-yl)oxy]acetyl}-L-phenylalanine: Contains a biphenyl group instead of a naphthalene ring.
N-{[(Anthracen-2-yl)oxy]acetyl}-L-phenylalanine: Contains an anthracene ring instead of a naphthalene ring.
Uniqueness
N-{[(Naphthalen-2-yl)oxy]acetyl}-L-phenylalanine is unique due to its specific structural configuration, which allows for distinct interactions with biological molecules. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
10441-31-3 |
|---|---|
分子式 |
C21H19NO4 |
分子量 |
349.4 g/mol |
IUPAC名 |
(2S)-2-[(2-naphthalen-2-yloxyacetyl)amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C21H19NO4/c23-20(22-19(21(24)25)12-15-6-2-1-3-7-15)14-26-18-11-10-16-8-4-5-9-17(16)13-18/h1-11,13,19H,12,14H2,(H,22,23)(H,24,25)/t19-/m0/s1 |
InChIキー |
LHHSPMHVRBROCW-IBGZPJMESA-N |
異性体SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)COC2=CC3=CC=CC=C3C=C2 |
正規SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)COC2=CC3=CC=CC=C3C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



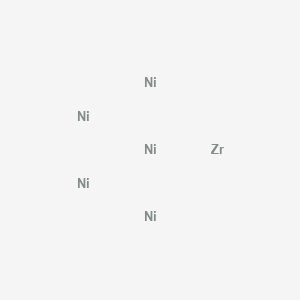
![5-Amino-5-[(dimethylamino)methyl]pyrimidine-2,4,6(1h,3h,5h)-trione](/img/structure/B14728604.png)
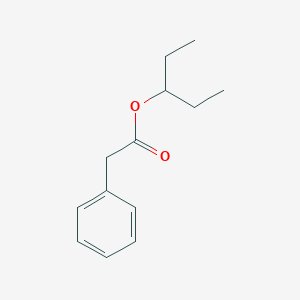
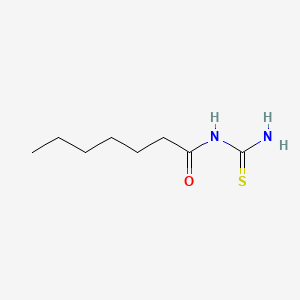
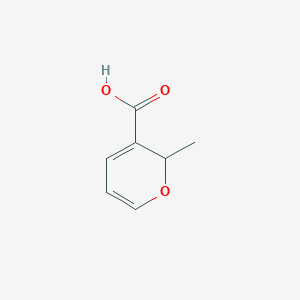

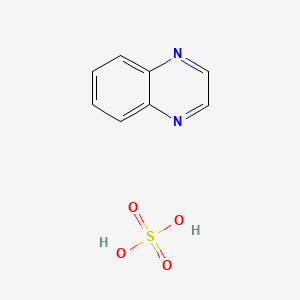
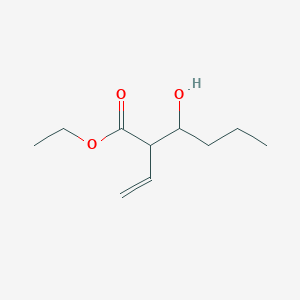
![[5-(2,4-Dioxopyrimidin-1-yl)-2-(trityloxymethyl)oxolan-3-yl] methanesulfonate](/img/structure/B14728648.png)
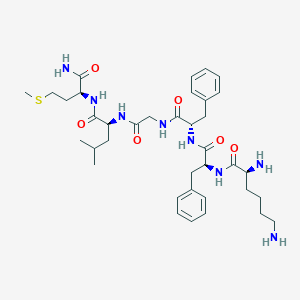
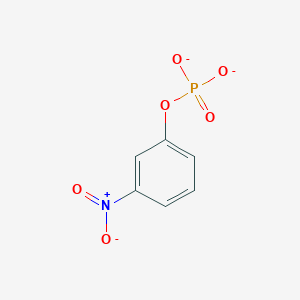

![Methyl 2-[[4-[bis(2-hydroxyethyl)amino]phenyl]methylsulfonyl]acetate](/img/structure/B14728663.png)
